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Compound of Interest

1-methyl-1H-pyrrole-3-carboxylic
Compound Name: d
aci

cat. No.: B1312582

Introduction

1-Methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that serves as a versatile
scaffold in the discovery and development of novel agrochemicals. Its derivatives have
demonstrated significant potential as fungicides, insecticides, and herbicides. The pyrrole ring
system is a key structural motif in several commercial pesticides, and ongoing research
continues to explore its utility in creating new active ingredients with improved efficacy,
selectivity, and environmental profiles. This document provides an overview of the application
of 1-methyl-1H-pyrrole-3-carboxylic acid in agrochemical research, including its role in the
development of fungicides and insecticides, along with detailed experimental protocols for
synthesis and biological evaluation.

Fungicidal Applications

Derivatives of 1-methyl-1H-pyrrole-3-carboxylic acid, particularly carboxamides, have been
extensively investigated as potent fungicides. These compounds often act as Succinate
Dehydrogenase Inhibitors (SDHISs), a crucial class of fungicides that target the mitochondrial
respiratory chain in fungi.

Mode of Action: Succinate Dehydrogenase Inhibition

Pyrrole carboxamides derived from 1-methyl-1H-pyrrole-3-carboxylic acid function by
inhibiting the enzyme succinate dehydrogenase (also known as Complex Il) in the
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mitochondrial electron transport chain of fungi. This inhibition disrupts the production of
adenosine triphosphate (ATP), leading to a cessation of cellular energy production and
ultimately fungal cell death. The N-methylpyrrole moiety plays a crucial role in the binding of

these molecules to the target enzyme.
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Caption: Mode of action of 1-methyl-1H-pyrrole-3-carboxamide fungicides.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of various carboxamide
derivatives, which, while not all direct derivatives of 1-methyl-1H-pyrrole-3-carboxylic acid,
are structurally related and indicative of the potential of this class of compounds. The data is
presented as the half-maximal effective concentration (EC50) in pug/mL.
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Compound Class Fungal Species EC50 (pg/mL) Reference
) Pythium
Pyrrole Carboxamides ] 16.75 [1]
aphanidermatum
Rhizoctonia solani 19.19 [1]
Sclerotinia
. 1.08
sclerotiorum
Botrytis cinerea 8.75
Rhizoctonia cerealis 1.67
Gaeumannomyces
o 5.30
graminis
Boscalid (Commercial ~ Pythium
10.68 [1]

SDHI)

aphanidermatum

Rhizoctonia solani

14.47

[1]

Experimental Protocols

This protocol describes a general method for the synthesis of N-substituted-1-methyl-1H-

pyrrole-3-carboxamides.
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Caption: General workflow for the synthesis of pyrrole carboxamides.

Materials:

e 1-Methyl-1H-pyrrole-3-carboxylic acid

o Thionyl chloride or oxalyl chloride
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An appropriate primary or secondary amine
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Triethylamine or other suitable base

Standard laboratory glassware and purification equipment

Procedure:

Acid Chloride Formation: To a solution of 1-methyl-1H-pyrrole-3-carboxylic acid (1
equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow
the reaction to stir at room temperature for 2-4 hours or until the reaction is complete
(monitored by TLC). Remove the solvent and excess thionyl chloride under reduced
pressure to obtain the crude 1-methyl-1H-pyrrole-3-carbonyl chloride.

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask,
dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous
DCM. Add the amine solution dropwise to the acid chloride solution at O °C. Allow the
reaction to warm to room temperature and stir for 4-12 hours.

Work-up and Purification: Quench the reaction with water and separate the organic layer.
Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the
organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to
yield the desired N-substituted-1-methyl-1H-pyrrole-3-carboxamide.

This protocol details the evaluation of the fungicidal activity of synthesized compounds against

various plant pathogenic fungi.

Materials:

Synthesized 1-methyl-1H-pyrrole-3-carboxamide derivatives
Potato Dextrose Agar (PDA) medium

Cultures of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea)
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Sterile petri dishes (90 mm)

Dimethyl sulfoxide (DMSOQO)

Sterile cork borer (5 mm)

Incubator

Procedure:

Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of DMSO to
prepare stock solutions (e.g., 10 mg/mL).

Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-60 °C. Add the
appropriate volume of the stock solution to the molten PDA to achieve the desired final
concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 pg/mL). A control plate containing only DMSO
should also be prepared. Pour the amended PDA into sterile petri dishes.

Inoculation: From the margin of an actively growing fungal culture, cut a 5 mm mycelial disc
using a sterile cork borer. Place the mycelial disc, mycelium-side down, in the center of each
PDA plate.

Incubation: Incubate the plates at 25 + 2 °C in the dark until the mycelial growth in the control
plate reaches the edge of the plate.

Data Collection and Analysis: Measure the diameter of the fungal colony in two
perpendicular directions for each plate. Calculate the percentage of mycelial growth
inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

o dc = average diameter of the fungal colony in the control plate
o dt = average diameter of the fungal colony in the treated plate

EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition data at
different concentrations.

Insecticidal Applications
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Esters and other derivatives of 1-methyl-1H-pyrrole-3-carboxylic acid have shown promise
as insecticides. The pyrrole moiety is present in the commercial insecticide chlorfenapyr, which
acts as a pro-insecticide that is metabolized into its active form, disrupting mitochondrial
function in insects.

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of various pyrrole derivatives against the
cotton leafworm, Spodoptera littoralis. The data is presented as the lethal concentration
required to kill 50% of the test population (LC50) in parts per million (ppm).[2]

Compound ID Target Pest LC50 (ppm) Reference

Spodoptera littoralis
6a _ 0.5707 [2]
(2nd instar larvae)

Spodoptera littoralis
7a _ 0.1306 [2]
(2nd instar larvae)

Spodoptera littoralis
8c _ 0.9442 [2]
(2nd instar larvae)

Spodoptera littoralis
3c _ 5.883 [2]
(2nd instar larvae)

Experimental Protocols

This protocol provides a general method for the synthesis of ester derivatives of 1-methyl-1H-
pyrrole-3-carboxylic acid.

Materials:

e 1-Methyl-1H-pyrrole-3-carboxylic acid

» Desired alcohol

o Sulfuric acid (catalytic amount) or a coupling agent like DCC/DMAP

e Anhydrous solvent (e.g., toluene, DCM)
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» Standard laboratory glassware and purification equipment
Procedure (Fischer Esterification):

e Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1-
methyl-1H-pyrrole-3-carboxylic acid (1 equivalent), the desired alcohol (in excess, can be
used as the solvent), and a catalytic amount of concentrated sulfuric acid.

e Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
Monitor the reaction by TLC until the starting material is consumed.

o Work-up and Purification: Cool the reaction mixture and neutralize the acid with a saturated
sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl
acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude ester by column chromatography or
distillation.

This protocol outlines a common method for assessing the contact and ingestion toxicity of
compounds to leaf-feeding insects.[2]
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Caption: Workflow for the leaf-dip insecticidal bioassay.
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Materials:

¢ Synthesized 1-methyl-1H-pyrrole-3-carboxylic acid derivatives

» Host plant leaves (e.g., castor bean, cotton)

o Test insects (e.g., 2nd or 4th instar larvae of Spodoptera littoralis)

e Acetone

e Tween 80 or other suitable surfactant

e Petri dishes

 Filter paper

Procedure:

o Preparation of Test Solutions: Prepare a series of concentrations of the test compounds
(e.g., 100, 50, 25, 12.5, 6.25 ppm) in an acetone-water solution (e.g., 1:1 v/v) containing a
surfactant (e.g., 0.1% Tween 80). A control solution containing only the acetone-water-
surfactant mixture should also be prepared.

o Leaf Treatment: Cut fresh, untreated host plant leaves into discs of a uniform size (e.g., 5 cm
diameter). Dip each leaf disc into the respective test solution for 10-30 seconds with gentle
agitation.

e Drying: Place the treated leaf discs on a clean, non-absorbent surface and allow them to air
dry completely.

» Bioassay Setup: Place one treated leaf disc in each petri dish lined with moist filter paper.

 Insect Infestation: Introduce a known number of larvae (e.g., 10) of a specific instar into each
petri dish.

 Incubation: Maintain the petri dishes in a controlled environment (e.g., 25 £ 2 °C, 60-70%
relative humidity, 12:12 h light:dark photoperiod).
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» Data Collection and Analysis: Record the number of dead larvae at regular intervals (e.g.,
24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when
prodded with a fine brush. Calculate the percentage mortality for each concentration,
correcting for control mortality using Abbott's formula if necessary.

o LC50 Determination: The LC50 value is determined by probit analysis of the mortality data.
Conclusion

1-Methyl-1H-pyrrole-3-carboxylic acid represents a valuable building block in agrochemical
research. Its derivatives have shown significant potential as fungicides, primarily through the
inhibition of succinate dehydrogenase, and as insecticides. The synthetic accessibility of this
scaffold and the tunability of its derivatives make it an attractive starting point for the
development of new crop protection agents. The protocols provided herein offer a foundation
for researchers to synthesize and evaluate the biological activity of novel compounds based on
this promising chemical core. Further research into the structure-activity relationships, mode of
action, and spectrum of activity of derivatives of 1-methyl-1H-pyrrole-3-carboxylic acid is
warranted to fully exploit its potential in agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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